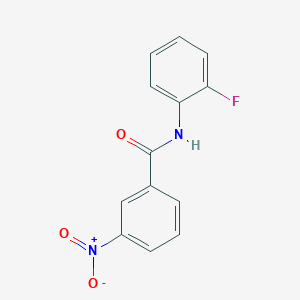
N-(2-fluorophenyl)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-3-nitrobenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom on the phenyl ring and a nitro group on the benzamide structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-nitrobenzamide typically involves the reaction of 2-fluoroaniline with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to increase yield and purity. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-fluorophenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide in methanol or other nucleophilic reagents.
Major Products Formed
Reduction: The major product is N-(2-fluorophenyl)-3-aminobenzamide.
Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.
Wissenschaftliche Forschungsanwendungen
N-(2-fluorophenyl)-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Wirkmechanismus
The mechanism of action of N-(2-fluorophenyl)-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target, while the nitro group can participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-difluorophenyl)-2-fluorobenzamide: This compound has two fluorine atoms on the phenyl ring and is used in similar applications.
N-(2-fluorophenyl)-1-(5-nitrothiophen-2-yl)methanimine: This compound contains a thiophene ring instead of a benzamide structure.
Uniqueness
N-(2-fluorophenyl)-3-nitrobenzamide is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interaction with biological targets. The combination of these functional groups can provide distinct chemical and physical properties that are advantageous for specific applications.
Eigenschaften
CAS-Nummer |
198879-93-5 |
|---|---|
Molekularformel |
C13H9FN2O3 |
Molekulargewicht |
260.22 g/mol |
IUPAC-Name |
N-(2-fluorophenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C13H9FN2O3/c14-11-6-1-2-7-12(11)15-13(17)9-4-3-5-10(8-9)16(18)19/h1-8H,(H,15,17) |
InChI-Schlüssel |
KJFRIWBTPVXYPY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-amino-3-{(Z)-1-cyano-2-[4-(dimethylamino)-3-nitrophenyl]ethenyl}-1H-pyrazole-4-carbonitrile](/img/structure/B11692779.png)
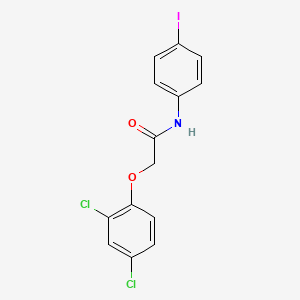
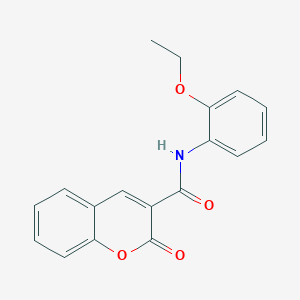
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-1H-indol-3-ylmethylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692802.png)
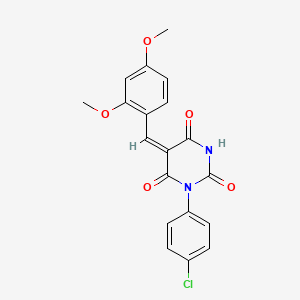
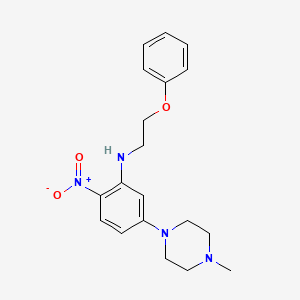
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-4-(4-chloro-2-methylphenoxy)butanehydrazide](/img/structure/B11692814.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11692822.png)
![2-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]-1,3-benzothiazole](/img/structure/B11692833.png)
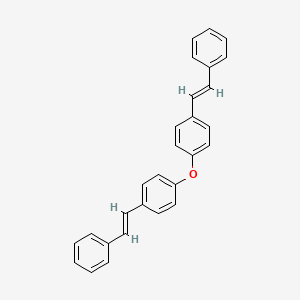
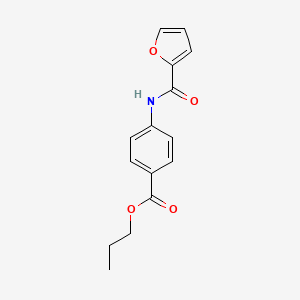
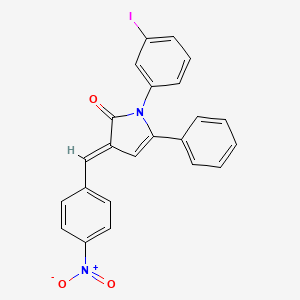
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-2-(9-oxoacridin-10(9H)-yl)acetohydrazide](/img/structure/B11692871.png)

